molecular formula C21H26O7 B012517 methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate CAS No. 104901-06-6

methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

Cat. No.: B012517
CAS No.: 104901-06-6
M. Wt: 390.4 g/mol
InChI Key: WMFCEJSQHFTWJN-WLLNXKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Borapetol B is typically isolated from the stems of Tinospora crispa. The isolation process involves several steps, including extraction, fractionation, and purification. The plant material is first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to fractionation using techniques like column chromatography. The fractions are further purified to obtain Borapetol B .

Chemical Reactions Analysis

Borapetol B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Borapetol B has been extensively studied for its antidiabetic properties. Research has shown that it can stimulate insulin release from pancreatic islets, making it a potential therapeutic agent for type 2 diabetes mellitus. Additionally, Borapetol B has been investigated for its potential use in regulating glucose homeostasis, adipolysis, cell proliferation, and antiapoptosis .

Mechanism of Action

The primary mechanism by which Borapetol B exerts its antidiabetic effects is through the stimulation of insulin release from pancreatic beta cells. This is achieved by increasing the intracellular calcium concentration, which in turn triggers insulin secretion. Borapetol B also interacts with various molecular targets and pathways involved in glucose metabolism .

Comparison with Similar Compounds

Borapetol B is similar to other compounds isolated from Tinospora crispa, such as Borapetoside A and Borapetoside B. Borapetol B is unique in its ability to stimulate insulin release more effectively. Other similar compounds include Tinoscorside A and Makisterone C, which also exhibit antidiabetic properties but through different mechanisms .

Properties

CAS No.

104901-06-6

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C21H26O7/c1-20-9-15(11-4-5-27-10-11)28-19(25)13(20)8-17(23)21(2)14(18(24)26-3)6-12(22)7-16(20)21/h4-6,10,12-13,15-17,22-23H,7-9H2,1-3H3/t12-,13+,15-,16-,17-,20+,21-/m0/s1

InChI Key

WMFCEJSQHFTWJN-WLLNXKAUSA-N

SMILES

CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)O)C)O)C4=COC=C4

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O)C)O)C4=COC=C4

Canonical SMILES

CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)O)C)O)C4=COC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate
Reactant of Route 4
methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate
Reactant of Route 5
methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate
Reactant of Route 6
methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

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